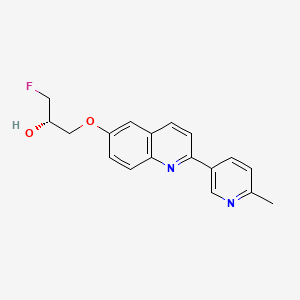

THK-5470

説明

THK-5470 is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is identified by the CAS number 2410554-04-8. It is known for its unique chemical structure and properties, making it a subject of interest in various fields of study.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of THK-5470 typically involves the use of zeolitic imidazolate frameworks (ZIFs). ZIFs are a subfamily of metal-organic frameworks (MOFs) composed of transition metal ions (such as zinc or cobalt) connected to imidazolate linkers in a tetrahedral coordination . The synthesis process generally includes the following steps:

Metal Ion Source: The metal ion is supplied by anodic dissolution to a substrate mixture containing the organic linker and an electrolyte.

Organic Linker: Imidazolate or its derivatives are used as the organic linker.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ZIF structure.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. High-throughput synthesis techniques are employed to produce large quantities of the compound. The process includes:

Batch Reactors: Large-scale batch reactors are used to mix the metal ion source and organic linker under controlled conditions.

Purification: The synthesized compound is purified using techniques such as crystallization and filtration to obtain high-purity this compound.

化学反応の分析

Types of Reactions

THK-5470 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various halides or nucleophiles; reactions are conducted in polar or non-polar solvents depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.

科学的研究の応用

THK-5470 has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in various organic transformations due to its unique structure and reactivity.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of advanced materials, including sensors and adsorbents.

作用機序

The mechanism by which THK-5470 exerts its effects involves interaction with specific molecular targets and pathways. The compound’s unique structure allows it to:

Bind to Enzymes: Inhibit or activate specific enzymes involved in biological processes.

Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling pathways.

Affect Cellular Processes: Influence various cellular processes such as apoptosis, proliferation, and differentiation.

類似化合物との比較

Similar Compounds

Zinc Imidazolate Frameworks (ZIF-8): Similar in structure but with different metal ions and linkers.

Cobalt Imidazolate Frameworks (ZIF-67): Similar in structure but with cobalt as the metal ion.

Uniqueness of THK-5470

This compound stands out due to its specific combination of metal ions and organic linkers, which confer unique properties such as higher stability, reactivity, and potential biological activity compared to other similar compounds.

生物活性

THK-5470 is a novel compound primarily researched for its potential applications in imaging and studying neurological diseases, particularly those associated with tau pathology and monoamine oxidase-B (MAO-B) activity. This article presents a comprehensive overview of the biological activity of this compound, including its binding affinities, mechanisms of action, and implications for clinical research.

This compound is classified as a monoamine oxidase-B (MAO-B) imaging probe with the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 2410554-04-8 |

| Molecular Formula | C₁₉H₁₈F₂N₂O₂ |

| Molecular Weight | 336.36 g/mol |

| LogP | 3.725 |

| PSA (Polar Surface Area) | 54.38 Ų |

This compound exhibits a high binding affinity to MAO-B, which is crucial for its role in neuroimaging and understanding neurodegenerative diseases. Studies have reported a Ki value of approximately 10.5 nM, indicating strong interaction with MAO-B enzymes found in the brain . This binding allows this compound to serve as a valuable tool in positron emission tomography (PET) imaging, facilitating the visualization of MAO-B activity in vivo.

Case Studies

- Alzheimer's Disease Imaging : In a study involving patients with Alzheimer's disease, this compound was utilized to assess tau deposition in the brain. The imaging results demonstrated significant correlations between this compound uptake and cognitive decline, highlighting its potential as a biomarker for disease progression .

- Parkinson's Disease : Another case study investigated the use of this compound in patients with Parkinson's disease. The findings suggested that this compound could effectively differentiate between healthy controls and those with Parkinsonian syndromes based on MAO-B activity levels .

Research Findings

Recent research has focused on the implications of this compound in understanding neurodegenerative processes:

- Tau Pathology : this compound has been shown to bind specifically to tau fibrils, which are implicated in various tauopathies such as Alzheimer's disease. The ability to visualize these aggregates non-invasively provides insights into disease mechanisms and progression .

- MAO-B Inhibition : Beyond imaging, this compound may also play a role in therapeutic strategies targeting MAO-B activity. Inhibition of this enzyme is associated with neuroprotective effects, suggesting potential applications in treating neurodegenerative disorders .

特性

IUPAC Name |

(2S)-1-fluoro-3-[2-(6-methylpyridin-3-yl)quinolin-6-yl]oxypropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2/c1-12-2-3-14(10-20-12)18-6-4-13-8-16(5-7-17(13)21-18)23-11-15(22)9-19/h2-8,10,15,22H,9,11H2,1H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXCMFBJUZVBJS-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OCC(CF)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OC[C@@H](CF)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2410554-04-8 | |

| Record name | SMBT-1 F-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2410554048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SMBT-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFU2AFJ3H2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。